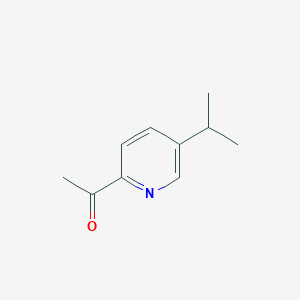
1-(5-Isopropylpyridin-2-yl)ethanone
Übersicht
Beschreibung
1-(5-Isopropylpyridin-2-yl)ethanone is a chemical compound with the CAS Number: 137853-21-5 . It has a molecular weight of 163.22 and the molecular formula is C10H13NO . It is stored in an inert atmosphere at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO/c1-7(2)9-4-5-10(8(3)12)11-6-9/h4-7H,1-3H3 . The InChI key is VZGGIFJVSKCNLH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid . It is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research by Salimon, Salih, and Hasan (2011) on a derivative compound indicates significant antimicrobial activity, suggesting that 1-(5-Isopropylpyridin-2-yl)ethanone could be a precursor or part of a synthesis pathway for antimicrobial agents. The study demonstrates the synthesis of a compound with enhanced antimicrobial activity through cyclization, highlighting the potential use of similar compounds in developing new antimicrobial agents [Salimon, Salih, & Hasan, 2011].
Forensic Science
In forensic toxicology, novel compounds structurally related to this compound have been identified and characterized, pointing to its relevance in forensic investigations. This demonstrates the compound's potential utility in the analysis and identification of novel psychoactive substances [Bijlsma et al., 2015].
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of various compounds, including those with pyridinyl ethanone structures, provides insights into the chemical behavior and potential applications of these compounds in pharmaceuticals, materials science, and catalysis. For instance, Govindhan et al. (2017) investigated a compound synthesized using a click chemistry approach, characterized by spectroscopic techniques, indicating potential applications in pharmacokinetics and as carrier proteins [Govindhan et al., 2017].
Catalytic Behavior
Wen-Hua Sun and colleagues (2007) explored the synthesis of compounds involving pyridinyl ethanone structures for their catalytic behavior towards ethylene reactivity. This research could offer insights into the design of new catalysts for industrial processes, highlighting the diverse applications of compounds related to this compound [Sun et al., 2007].
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-propan-2-ylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-4-5-10(8(3)12)11-6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGGIFJVSKCNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665897 | |
| Record name | 1-[5-(Propan-2-yl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137853-21-5 | |
| Record name | 1-[5-(Propan-2-yl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1500704.png)
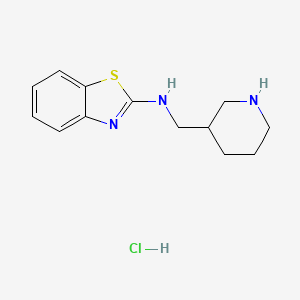
![2-[(Piperidin-4-ylmethyl)-amino]-nicotinicacidmethylester trifluoro-acetic acid](/img/structure/B1500708.png)
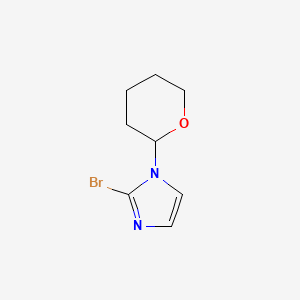
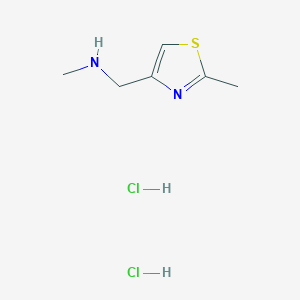
![4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500717.png)
![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride](/img/structure/B1500719.png)
![4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500720.png)

![[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylmethyl-amine hydrochloride](/img/structure/B1500726.png)
![4-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500727.png)
![{1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester](/img/structure/B1500728.png)
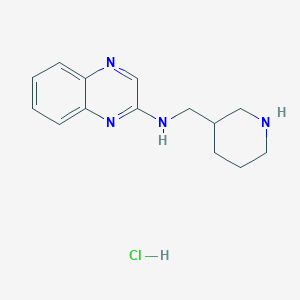
![[1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500733.png)
